2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Overview
Description
2-Methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a chromene core, which is known for its biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions One common method starts with the condensation of 4-(methoxycarbonyl)benzaldehyde with 2-amino-3-carbethoxy-4H-chromene under basic conditions to form the chromene core
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are chosen based on their ability to facilitate the desired reactions while being cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and amino groups, leading to the formation of corresponding oxides and imines.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring and the chromene core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or imines, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its chromene core is a valuable scaffold in the synthesis of natural products and pharmaceuticals.
Biology
The compound’s potential biological activity makes it a candidate for drug development. It can be used in the synthesis of molecules with anti-inflammatory, antioxidant, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The chromene core is known for its ability to interact with various biological targets, making it useful in the design of new drugs.
Industry
In the material science industry, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The chromene core can interact with enzymes and receptors, modulating their activity. The methoxyethyl and amino groups can form hydrogen bonds and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4H-chromene derivatives: These compounds share the chromene core and exhibit similar biological activities.
Coumarins: Structurally related to chromenes, coumarins are known for their anticoagulant and antimicrobial properties.
Flavonoids: These natural compounds also contain a chromene-like structure and are widely studied for their health benefits.
Uniqueness
What sets 2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxyethyl and methoxycarbonyl groups enhances its solubility and reactivity, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-methoxyethyl 2-amino-4-(4-methoxycarbonylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7/c1-26-10-11-28-21(25)18-16(12-6-8-13(9-7-12)20(24)27-2)17-14(23)4-3-5-15(17)29-19(18)22/h6-9,16H,3-5,10-11,22H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLFPJVWNIUUNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)C(=O)OC)C(=O)CCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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